

Optimizing DSP-6745 dosage for maximal antidepressant effect

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Compound of Interest		
Compound Name:	DSP-6745	
Cat. No.:	B15579721	Get Quote

Technical Support Center: DSP-6745

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for optimizing the dosage of **DSP-6745** to achieve maximal antidepressant effect in preclinical models.

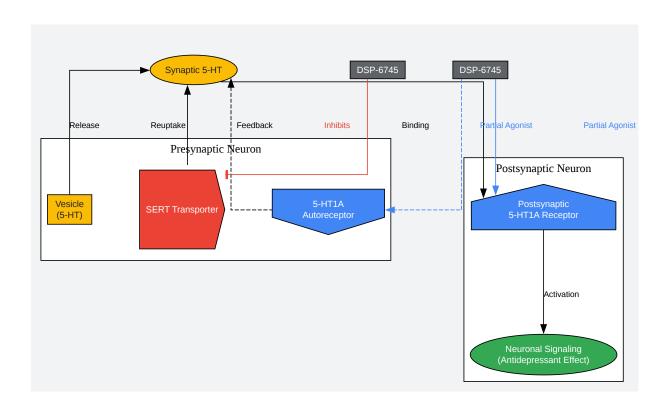
Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for DSP-6745?

A1: **DSP-6745** is a novel dual-action compound. It functions as both a potent serotonin reuptake inhibitor (SRI) by targeting the serotonin transporter (SERT) and as a partial agonist of the serotonin 1A (5-HT1A) receptor. This combined mechanism is designed to enhance serotonergic neurotransmission while mitigating certain side effects associated with traditional SRIs.

Below is a diagram illustrating the proposed synaptic mechanism of action.





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Caption: Synaptic mechanism of DSP-6745.

Q2: What are the key in vitro binding and functional characteristics of **DSP-6745**?

A2: **DSP-6745** exhibits high affinity and potent activity at its primary targets. The table below summarizes its in vitro profile.



Target	Binding Affinity (K _I , nM)	Functional Activity (EC50/IC50, nM)	Assay Type
Human SERT	1.2 ± 0.3	2.5 ± 0.6 (IC ₅₀)	[³H]Citalopram Binding / 5-HT Uptake
Human 5-HT _{1a} Receptor	2.8 ± 0.5	5.1 ± 1.1 (EC ₅₀)	[³ H]8-OH-DPAT Binding / cAMP Inhibition

Q3: What are the recommended starting doses for in vivo preclinical studies?

A3: The optimal dose will vary by species and experimental model. Based on rodent studies, we recommend the following starting points for assessing antidepressant-like activity.

Species	Model	Route of Administration	Recommended Starting Dose Range (mg/kg)
Mouse	Forced Swim Test (FST)	Intraperitoneal (IP)	1 - 10
Mouse	Tail Suspension Test (TST)	Oral (PO)	3 - 30
Rat	Chronic Mild Stress (CMS)	Oral (PO)	1 - 10

Experimental Protocols

Protocol: Mouse Forced Swim Test (FST) for **DSP-6745**

This protocol outlines the procedure for assessing the antidepressant-like effects of **DSP-6745** using the FST.

1. Animals:

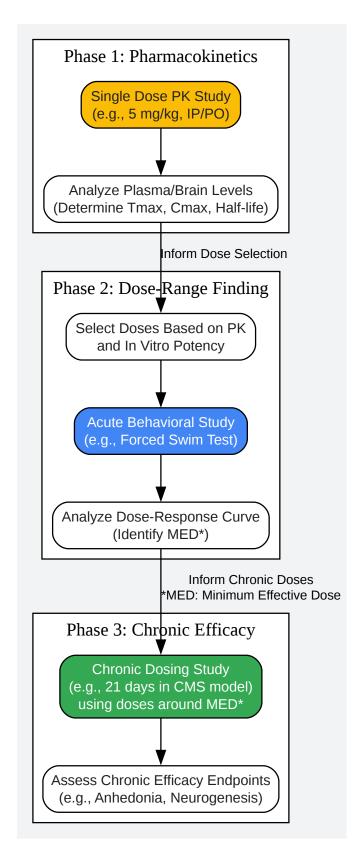
• Male C57BL/6 mice, 8-10 weeks old.



- Acclimate animals for at least 7 days before the experiment.
- House animals in groups of 4-5 per cage with ad libitum access to food and water.
- 2. Drug Preparation:
- Prepare **DSP-6745** in a vehicle of 0.5% methylcellulose in sterile water.
- Vortex thoroughly to ensure a homogenous suspension.
- Prepare fresh on the day of the experiment.
- 3. Experimental Procedure:
- Day 1 (Pre-test):
 - Individually place each mouse in a glass beaker (25 cm height, 15 cm diameter) filled with 15 cm of water (23-25°C).
 - Allow the mouse to swim for 15 minutes.
 - Remove the mouse, dry it with a towel, and return it to its home cage. This pre-test session habituates the animals to the procedure.
- Day 2 (Test Day):
 - Administer DSP-6745 (e.g., 1, 3, 10 mg/kg, IP) or vehicle 60 minutes before the test.
 - Place each mouse back into the beaker with fresh water (23-25°C).
 - The session lasts for 6 minutes.
 - Record the entire session using a video camera positioned to the side of the beaker.
 - Score the duration of immobility during the last 4 minutes of the 6-minute session.
 Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
- 4. Data Analysis:
- Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility time of DSP-6745 treated groups to the vehicle control group.
- A significant reduction in immobility time is indicative of an antidepressant-like effect.



Below is a workflow for conducting a dose-response study.



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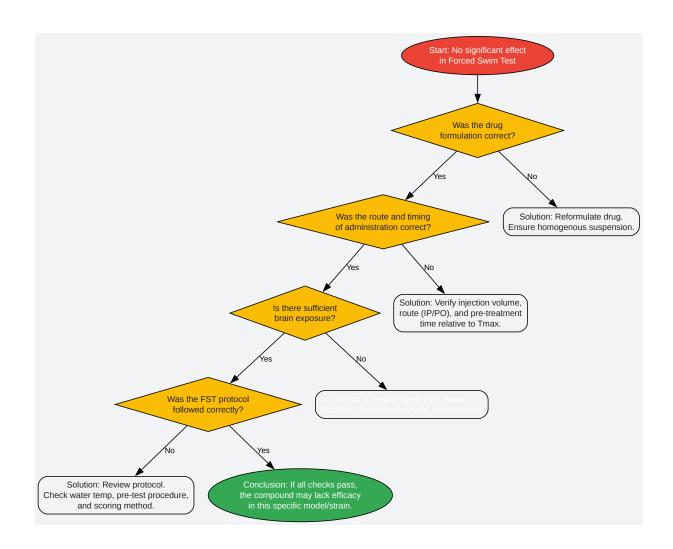
Caption: In vivo dose optimization workflow.

Troubleshooting Guides

Q: We observed no significant reduction in immobility in the FST, even at high doses. What could be the cause?

A: This is a common issue that can stem from several factors. Use the following decision tree to diagnose the potential problem.





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